![molecular formula C12H18O4 B1625413 3,6-Bis(allyloxy)hexahydrofuro[3,2-b]furan CAS No. 6338-34-7](/img/structure/B1625413.png)
3,6-Bis(allyloxy)hexahydrofuro[3,2-b]furan
Übersicht
Beschreibung
3,6-Bis(allyloxy)hexahydrofuro[3,2-b]furan is a chemical compound with the molecular formula C12H18O4. It is characterized by its unique bicyclic structure, which includes two furan rings fused together and substituted with allyloxy groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Bis(allyloxy)hexahydrofuro[3,2-b]furan typically involves the reaction of a suitable diol with allyl bromide in the presence of a base. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like potassium carbonate. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions
3,6-Bis(allyloxy)hexahydrofuro[3,2-b]furan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of diols or other reduced products.
Substitution: The allyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce diols .
Wissenschaftliche Forschungsanwendungen
3,6-Bis(allyloxy)hexahydrofuro[3,2-b]furan has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3,6-Bis(allyloxy)hexahydrofuro[3,2-b]furan involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. This interaction can affect various biochemical pathways, depending on the specific application .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,6-Bis(methoxy)hexahydrofuro[3,2-b]furan
- 3,6-Bis(ethoxy)hexahydrofuro[3,2-b]furan
- 3,6-Bis(propyloxy)hexahydrofuro[3,2-b]furan
Uniqueness
3,6-Bis(allyloxy)hexahydrofuro[3,2-b]furan is unique due to its allyloxy substituents, which provide distinct reactivity compared to its methoxy, ethoxy, and propyloxy analogs. The presence of allyloxy groups allows for additional functionalization and cross-linking reactions, making it particularly valuable in materials science and polymer chemistry .
Biologische Aktivität
3,6-Bis(allyloxy)hexahydrofuro[3,2-b]furan is a compound of interest due to its unique structural properties and potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and comparisons with related compounds.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes the cyclization of specific precursors under acidic conditions, which can yield the desired compound effectively.
Key Steps in Synthesis:
- Starting Materials: Appropriate furan derivatives and allyl alcohols.
- Reaction Conditions: Acidic medium with controlled temperature.
- Purification: Techniques like chromatography to isolate the product.
Biological Properties
Research indicates that this compound exhibits various biological activities including antimicrobial and anti-inflammatory properties.
Antimicrobial Activity
Studies have shown that this compound can disrupt bacterial cell membranes, leading to its effectiveness against certain strains of bacteria. The mechanism involves interaction with membrane lipids, which may compromise the integrity of bacterial cells.
Anti-inflammatory Properties
The compound has also been investigated for its potential to modulate inflammatory pathways. It may inhibit specific enzymes involved in the inflammatory response, thereby reducing inflammation in biological systems.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Cell Membrane Interaction: Disruption of bacterial membranes.
- Enzyme Modulation: Inhibition of enzymes related to inflammation.
- Receptor Binding: Potential interaction with receptors involved in signaling pathways.
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with similar compounds.
Compound Name | Structure | Biological Activity | Notable Features |
---|---|---|---|
This compound | Structure | Antimicrobial, Anti-inflammatory | Unique ester groups |
Hexahydrofuro[3,2-b]furan-3,6-diyl dibenzoate | Similar core structure | Varies | Different ester groups lead to variations in activity |
Case Studies
- Antimicrobial Efficacy Study : A study evaluated the effectiveness of this compound against common pathogens. Results indicated significant inhibition zones compared to control groups.
- Inflammation Model : In vitro studies demonstrated that this compound reduced pro-inflammatory cytokine levels in cultured cells stimulated with lipopolysaccharides (LPS).
Eigenschaften
IUPAC Name |
3,6-bis(prop-2-enoxy)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O4/c1-3-5-13-9-7-15-12-10(14-6-4-2)8-16-11(9)12/h3-4,9-12H,1-2,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPRMGOPLYBDBLB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1COC2C1OCC2OCC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90979539 | |
Record name | 1,4:3,6-Dianhydro-2,5-di-O-prop-2-en-1-ylhexitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90979539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6338-34-7 | |
Record name | 1,4:3,6-Dianhydro-2,5-di-O-prop-2-en-1-ylhexitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90979539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.